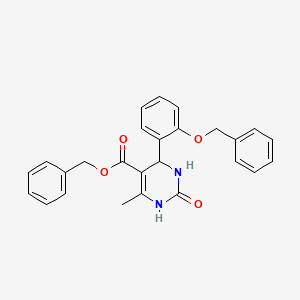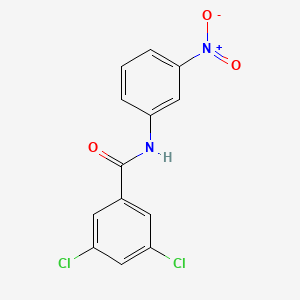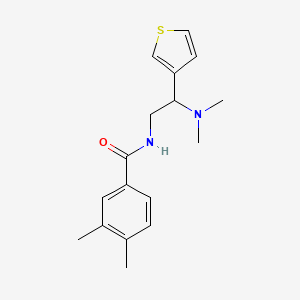
N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide is a chemical compound that belongs to the class of indole derivatives. It is a synthetic compound that has been widely used in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin by neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have a variety of effects on neuronal activity.
Biochemical and Physiological Effects:
N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the synaptic cleft, which can lead to an increase in neuronal activity. It has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to increase the concentration of serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide in lab experiments is that it is a selective serotonin reuptake inhibitor, which means that it can be used to study the effects of serotonin on neuronal activity. However, one limitation of using N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many future directions for research involving N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide. One possible direction is to study its effects on other neurotransmitters, such as dopamine and norepinephrine. Another possible direction is to study its effects on different types of neurons, such as inhibitory neurons. Additionally, further research is needed to fully understand its mechanism of action and to develop more selective and potent compounds that can be used in scientific research.
Synthesemethoden
The synthesis of N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide involves the reaction of ethyl 4-bromobutyrate with sodium ethoxide to produce ethyl 4-ethoxybutyrate. This intermediate is then reacted with indole-4-carboxaldehyde to produce N-ethyl-N-(indol-4-ylmethyl)but-2-enamide. Finally, this compound is converted to N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide by the addition of propargyl bromide and triethylamine.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide has been widely used in scientific research, particularly in the field of neuroscience. It has been used to study the effects of serotonin on neuronal activity, as well as the role of serotonin in the regulation of mood and behavior. It has also been used to study the effects of other neurotransmitters, such as dopamine and norepinephrine, on neuronal activity.
Eigenschaften
IUPAC Name |
N-ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-6-15(18)17(4-2)11-12-7-5-8-14-13(12)9-10-16-14/h5,7-10,16H,4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJVFTZVLHNNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C2C=CNC2=CC=C1)C(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2442650.png)



![3-((2,5-dimethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2442655.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2442658.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2442660.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(trifluoromethyl)benzoate](/img/structure/B2442665.png)
![tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B2442666.png)
![[5-(Trifluoromethyl)-2-furyl]methanol](/img/structure/B2442667.png)
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2442668.png)
![4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide](/img/structure/B2442670.png)
